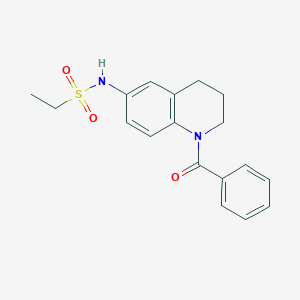

![molecular formula C15H18N4O2S2 B6573827 N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide CAS No. 946274-01-7](/img/structure/B6573827.png)

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Sulfonamides are a group of compounds which contain a sulfonamide functional group (SO2NH2). They have a wide range of applications, including in the manufacture of dyes and resins, and as a drug class in medicine.

Molecular Structure Analysis

1,2,4-Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Sulfonamides have a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is in turn bonded to an organic group.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions due to their unique structure and properties . They can act as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Sulfonamides can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions.Scientific Research Applications

Medicinal Chemistry and Drug Design

Thiazolopyridines, including N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide, serve as privileged scaffolds in drug design. They combine the pharmacophoric features of both pyridine and thiazole, leading to diverse biological activities. Researchers have explored their potential as:

- Antimicrobial Agents : Some thiazolopyridines exhibit antimicrobial properties, making them valuable candidates for combating bacterial and fungal infections .

- Apoptosis Modulators : Certain derivatives have been investigated for their role in apoptosis regulation, which is crucial in cancer therapy .

- Antitumor Compounds : Thiazolopyridines have demonstrated antitumor activity, making them relevant in oncology research .

Functional Organic Materials

Thiazolopyridines possess valuable properties beyond their biological activities. They serve as functional organic materials in various applications:

- Optoelectronics : Their conjugated structures make them suitable for nonlinear optical applications .

Synthetic Methodologies

Understanding the synthetic approaches to thiazolopyridines is crucial for accessing these compounds. Researchers have employed methods such as oxidative alkylation, condensation, and C–H functionalization to synthesize thiazolo [3,2-b][1,2,4]triazoles .

Patent Literature

The patent literature contains reports on diverse thiazolopyridine derivatives with unique pharmaceutical and medicinal applications. Exploring these patents can provide further insights into potential uses of our compound.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Mode of Action

For instance, some thiazolo[3,2-b][1,2,4]triazoles have been reported to exhibit superior Top1 inhibitory activity , which could potentially interfere with DNA replication and transcription processes.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain perception, cancer progression, microbial growth, and DNA replication .

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound might have potential analgesic, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects .

Future Directions

The future directions in the research of 1,2,4-triazoles and sulfonamides involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S2/c1-3-23(20,21)16-9-8-12-10-22-15-17-14(18-19(12)15)13-7-5-4-6-11(13)2/h4-7,10,16H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIJTXSTEUPFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6573746.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B6573748.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6573754.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B6573762.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B6573782.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6573790.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6573792.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B6573793.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B6573812.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(ethylsulfanyl)benzamide](/img/structure/B6573815.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B6573819.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(ethylsulfanyl)benzamide](/img/structure/B6573831.png)